5'-O-DMT-2'-O-(2-methoxyethyl)-5-methylcytidine is a chemically modified nucleoside that plays a significant role in the field of molecular biology and medicinal chemistry. This compound is a derivative of cytidine, featuring a 5'-dimethoxytrityl (DMT) protecting group at the 5' position, a 2'-O-(2-methoxyethyl) substituent, and a methyl group at the 5 position of the cytidine base. The modifications enhance its stability and efficacy in various applications, particularly in oligonucleotide synthesis.
This compound falls under the category of nucleoside analogs, which are crucial for developing therapeutic agents, especially in gene therapy and antisense oligonucleotide technology. It is synthesized from naturally occurring nucleosides and modified to improve its pharmacological properties. The presence of the methoxyethyl group enhances resistance to nucleases, making it a valuable tool in RNA research and therapeutic applications.
The molecular formula for 5'-O-DMT-2'-O-(2-methoxyethyl)-5-methylcytidine is , with a molar mass of approximately 336.34 g/mol. The structure features:
The three-dimensional conformation of this compound allows for effective hybridization with complementary nucleic acid sequences.
The chemical reactivity of 5'-O-DMT-2'-O-(2-methoxyethyl)-5-methylcytidine is characterized by its ability to participate in:
The mechanism by which 5'-O-DMT-2'-O-(2-methoxyethyl)-5-methylcytidine exerts its effects primarily involves:
The physical properties of 5'-O-DMT-2'-O-(2-methoxyethyl)-5-methylcytidine include:
Chemical properties include:
5'-O-DMT-2'-O-(2-methoxyethyl)-5-methylcytidine has several important applications in scientific research:
Alkylation of the 2'-hydroxyl group with 2-methoxyethyl moieties is a critical step in synthesizing the 2'-O-MOE-modified nucleoside. Phase transfer catalysis (PTC) enables efficient interfacial reactions between hydrophilic nucleosides and hydrophobic alkylating agents (e.g., 2-bromoethyl methyl ether). Optimization screens identified tetrabutylammonium bromide (TBABr) as the optimal catalyst, with DMF/K₂CO₃ as the solvent/base system. At 50°C, this combination achieved 85% conversion in 5 hours using only 2 equivalents of alkylating agent—a significant improvement over earlier methods requiring 9.9 equivalents. Prolonged reaction times (>6 hours) led to degradation, necessitating precise monitoring [3] [7].
Table 1: Optimization of PTC Conditions for 2′-O-MOE Alkylation
Entry | Solvent | Base | Catalyst | Pom-Cl (equiv) | Conversion (%) |
---|---|---|---|---|---|
1 | Heptane | KHCO₃ | TBABr | 1.5 | Trace |
2 | DMF | NaHCO₃ | TBABr | 1.5 | 23% |
3 | DMF | K₂CO₃ | TBABr | 2.0 | 85% |
4 | Toluene | KHCO₃ | TBABr | 1.5 | 33% |
Multi-step sequences were redesigned to reduce chromatographic purifications. For 5-methylcytidine derivatives, a one-pot approach combines N-acetylation, 2′-O-alkylation, and 5′-O-DMT protection. Key innovations:
Crystallization replaces chromatography for isolating acid-sensitive intermediates:
Intermediate | Solvent System | Yield (%) | Purity (%) |
---|---|---|---|
Diacetyl-2′-O-MOE-5-methylcytidine | Ethanol/water (4:1) | 92 | >98 |
N³-Pom-5-methyluridine | Heptane/ethyl acetate (3:1) | 88 | 97 |
5′-O-DMT-2′-O-MOE-5-methylcytidine | Toluene/heptane (1:2) | 85 | 96 |
Phosphoramidite synthesis requires orthogonal protection:
Key challenges in scaling phosphoramidite production:
Table 3: Phosphoramidite Specifications for Oligonucleotide Synthesis
Parameter | Requirement | Analytical Method |
---|---|---|
Purity | ≥98% | HPLC (280 nm) |
Diastereomeric ratio (Rp/Sp) | ≥95:5 | ³¹P NMR |
Moisture content | ≤0.1% | Karl Fischer |
Residual solvent | ≤500 ppm | GC-MS |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0